molecular formula C12H15FN2O3 B3325422 利奈唑胺杂质 3 CAS No. 212325-40-1

利奈唑胺杂质 3

货号 B3325422
CAS 编号: 212325-40-1
分子量: 254.26 g/mol
InChI 键: IKISJVHYIWZBRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Linezolid impurity 3 is an impurity standard of Linezolid . Linezolid is an antibacterial drug used for the treatment of infections caused by Gram-positive bacteria . It belongs to the oxazolidinone class of medicines, which are protein synthesis inhibitors . Linezolid stops the growth and reproduction of bacteria by disrupting the translation of messenger RNA (mRNA) into proteins in the ribosome .


Synthesis Analysis

The synthesis of Linezolid impurities involves the use of defluorinated Linezolid as a raw material . Ester with the carbon atom number less than 6 and water are used as solvents, and alkali metal alkoxide and solid alkali catalyst resin are used as catalysts to react to obtain degraded impurities .


Molecular Structure Analysis

Linezolid has a unique oxazolidinone ring in its chemical structure . This contributes to its efficacy against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .


Chemical Reactions Analysis

Linezolid was found to be stable at 4–6 °C in the whole course of the study whereas at 25 °C it proved stable over a period of 24 h required for administration of parenteral nutrition mixtures . The TPN mixtures demonstrated compatibility with linezolid and suitable stability, which were not affected by time or storage conditions .


Physical And Chemical Properties Analysis

Linezolid demonstrated adequate stability for the preparation of intravenous fluids for clinical administration . By using LC and LC-MS/MS systems it was possible to determine the stability of linezolid and its six impurities .

科学研究应用

1. 高级分析方法的开发

开发一种稳定性指示 LC 方法,用于在单一方法中分离利奈唑胺的潜在杂质、降解物和对映异构体,是一个重要的应用。该方法提供了以各种形式测定利奈唑胺纯度的方法,有效分离利奈唑胺的所有相关物质及其手性杂质,展示了其稳定性指示能力 (Raju, Kutty, Ganesh, & Swamy, 2012)

2. 杂质的鉴定和表征

另一项研究应用涉及分离和表征利奈唑胺中的未知杂质。通过 HPLC、IR、NMR 和 MS 等技术,对杂质进行了鉴定和表征,提供了对其结构和形成的见解,这对于质量控制和了解利奈唑胺的化学性质至关重要 (Reddy 等,2002)

3. 探索对人体细胞的影响

还对利奈唑胺对人体细胞的影响进行了研究,特别是它如何影响线粒体蛋白合成。这对于了解该药物的作用机制及其潜在副作用(如视神经和周围神经病变)至关重要 (De Vriese 等,2006)

4. 药物血清浓度变异性

研究重症患者中利奈唑胺血清浓度的变异性是另一个研究领域。这对于优化给药策略以确保治疗效果并最大程度地降低风险非常重要 (Zoller 等,2014)

5. 手性 HPLC 方法开发

开发用于分离利奈唑胺对映异构体的手性 HPLC 方法是另一项研究应用。该方法对于确保药物的质量和疗效至关重要,因为它允许对其对映异构体进行精确分离和分析 (Narayana 等,2003)

作用机制

Target of Action

Linezolid, the parent compound of Linezolid impurity 3, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis, making it a key point of action for Linezolid and its impurities.

Mode of Action

Linezolid, and by extension Linezolid impurity 3, exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Linezolid impurity 3 is the bacterial protein synthesis pathway. By binding to the 23S ribosomal RNA of the 50S subunit, it prevents the formation of the 70S initiation complex . This action disrupts the protein synthesis pathway, leading to a halt in bacterial reproduction and growth.

Pharmacokinetics

Linezolid has a high oral bioavailability and an extensive volume of distribution . It is primarily eliminated via non-renal routes, with renal clearance accounting for approximately 30-35% of total clearance

Result of Action

The result of Linezolid impurity 3’s action is the inhibition of bacterial growth and reproduction. By preventing the formation of the 70S initiation complex, it halts bacterial protein synthesis . This leads to bacteriostatic effects against both enterococci and staphylococci and bactericidal effects against most isolates of streptococci .

Action Environment

The action of Linezolid impurity 3, like that of Linezolid, can be influenced by various environmental factors. For instance, the stability of Linezolid in parenteral nutrition mixtures was found to be affected by storage conditions . It remained stable at 4–6 °C throughout the study, while at 25 °C, it was stable over a period of 24 hours required for administration of parenteral nutrition mixtures . Similar environmental factors may also influence the action, efficacy, and stability of Linezolid impurity 3.

安全和危害

Linezolid causes damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

未来方向

The isolation, characterization, and control of impurities in pharmaceutical substances are being reviewed with greater attention based on national regulatory and international guidelines . To ensure the quality of APIs and finished drug products, impurities must be monitored carefully during process development, optimization, and process changeover .

属性

IUPAC Name

methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-17-12(16)14-9-2-3-11(10(13)8-9)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKISJVHYIWZBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-Difluoronitrobenzene (PREPARATION 1, 24.967 g, 156.94 mmol) is added to a mixture of morpholine (60.0 ml, 688 mmol, 4.38 eq) in THF (30 ml) at −6°. The mixture is permitted to warm to 10° over 2 hrs then maintained at 10° for ½ hr. A mixture of citric acid monohydrate (75 g, 357 mmol, 2.27 eq) in water (365 ml) is added with concomitant exotherm to 28°. The phases are separated and the aqueous washed with toluene (95 ml). The organic phases are washed with water (315 ml), the aqueous back wash extracted with toluene (95 ml) and concentrated under reduced pressure. Toluene (76 ml) and methanol (60 ml) are added followed by palladium on carbon (5%, 50% water wet, 3.1370 g, 0.7371 mmol, 0.00470 eq) and the mixture sealed in a Parr shaker. Hydrogen pressure (40 PSI) is applied and maintained while agitating for 4.5 hrs. The catalyst is then removed by filtration under reduced pressure and washed with toluene (100 ml). The mixture is cooled to 2° and a mixture of aqueous potassium carbonate (47%, 17.1 ml, 85 mmol, 0.54 eq) and water (150 ml) is added. Methyl chloroformate (16.4 ml, 212 mmol, 1.35 eq) is then added while maintaining the temperature at about 3-3.5°. The resultant slurry is permitted to warm to 20-25° and stirred 17 hrs. The mixture is warmed to 75° to give a solution, then cooled to 46°, heptane (333 ml) added, then the mixture cooled to 0°, the precipitate collected by filtration with reduced pressure, washed with heptane (100 ml cooled to 5°) then water (230 ml cooled to 5°) and dried to give the title compound, TLC (silica gel; methanol/methylene chloride, 5/95) Rf=0.74 (one spot); NMR (CDCl3) 3.03, 3.76, 3.86, 6.75, 6.87, 6.98, 7.27; CMR (CDCl3) 51.18, 52.42, 67.03, 107.81, 114.56, 119.00, 133.25, 135.77, 154.07, 155.70,
Quantity
333 mL
Type
solvent
Reaction Step One
Quantity
24.967 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
365 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
16.4 mL
Type
reactant
Reaction Step Six
Quantity
3.137 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linezolid impurity 3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Linezolid impurity 3
Reactant of Route 3
Reactant of Route 3
Linezolid impurity 3
Reactant of Route 4
Reactant of Route 4
Linezolid impurity 3
Reactant of Route 5
Reactant of Route 5
Linezolid impurity 3
Reactant of Route 6
Reactant of Route 6
Linezolid impurity 3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。